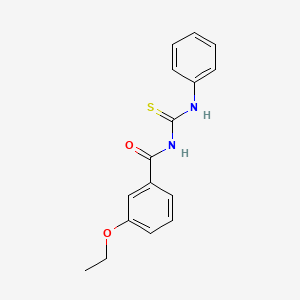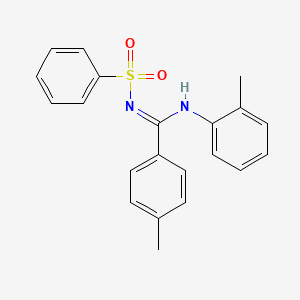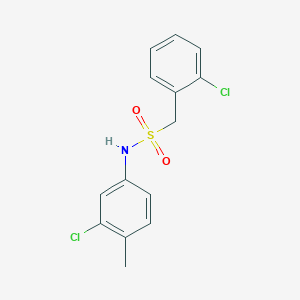
N-(anilinocarbonothioyl)-3-ethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(anilinocarbonothioyl)-3-ethoxybenzamide, also known as AEBSF, is a serine protease inhibitor that is widely used in scientific research. It is a potent inhibitor of several serine proteases, including trypsin, chymotrypsin, and thrombin. AEBSF is commonly used in laboratory experiments to study the biochemical and physiological effects of serine protease inhibition.
Mecanismo De Acción
N-(anilinocarbonothioyl)-3-ethoxybenzamide works by irreversibly inhibiting the active site of serine proteases. It forms a covalent bond with the serine residue in the active site, preventing the enzyme from functioning. N-(anilinocarbonothioyl)-3-ethoxybenzamide is a suicide inhibitor, meaning that it irreversibly binds to the enzyme and cannot be removed.
Biochemical and Physiological Effects:
N-(anilinocarbonothioyl)-3-ethoxybenzamide has a number of biochemical and physiological effects. It has been shown to inhibit blood coagulation and fibrinolysis, as well as reduce inflammation. N-(anilinocarbonothioyl)-3-ethoxybenzamide has also been shown to have anti-tumor effects, and has been used in studies of cancer cell growth and metastasis. Additionally, N-(anilinocarbonothioyl)-3-ethoxybenzamide has been shown to have neuroprotective effects, and has been used in studies of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(anilinocarbonothioyl)-3-ethoxybenzamide in laboratory experiments is its potency as a serine protease inhibitor. It is effective at low concentrations, making it a cost-effective option for researchers. Additionally, N-(anilinocarbonothioyl)-3-ethoxybenzamide is stable and can be stored for long periods of time without losing its inhibitory activity.
One limitation of N-(anilinocarbonothioyl)-3-ethoxybenzamide is that it is not a selective inhibitor of serine proteases. It can also inhibit other enzymes, such as cysteine proteases and metalloproteases. This can make it difficult to interpret experimental results, as the effects may be due to inhibition of other enzymes rather than serine proteases.
Direcciones Futuras
There are a number of future directions for research involving N-(anilinocarbonothioyl)-3-ethoxybenzamide. One area of interest is the development of more selective serine protease inhibitors, which would allow for more precise studies of the role of serine proteases in various biological processes. Additionally, there is interest in using N-(anilinocarbonothioyl)-3-ethoxybenzamide as a therapeutic agent for various diseases, such as cancer and neurodegenerative diseases. Further research is needed to determine the efficacy and safety of N-(anilinocarbonothioyl)-3-ethoxybenzamide as a therapeutic agent.
Métodos De Síntesis
N-(anilinocarbonothioyl)-3-ethoxybenzamide can be synthesized using a variety of methods, including the reaction of 3-ethoxybenzoic acid with aniline and carbon disulfide, followed by reaction with ethyl chloroformate. Another method involves the reaction of 3-ethoxybenzamide with thionyl chloride, followed by reaction with aniline and carbon disulfide.
Aplicaciones Científicas De Investigación
N-(anilinocarbonothioyl)-3-ethoxybenzamide has a wide range of applications in scientific research. It is commonly used as a serine protease inhibitor in biochemical and physiological studies. It has been used in studies of blood coagulation, fibrinolysis, and inflammation. N-(anilinocarbonothioyl)-3-ethoxybenzamide has also been used in studies of cancer, cardiovascular disease, and infectious diseases.
Propiedades
IUPAC Name |
3-ethoxy-N-(phenylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-2-20-14-10-6-7-12(11-14)15(19)18-16(21)17-13-8-4-3-5-9-13/h3-11H,2H2,1H3,(H2,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXOJCCKAQHURE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-(3-methylphenoxy)acetamide](/img/structure/B5843714.png)


![5-[(3-bromobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B5843737.png)

![N-ethyl-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5843757.png)

![ethyl 4-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)benzoate](/img/structure/B5843768.png)
![2-(6-chloro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid](/img/structure/B5843771.png)



![3-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B5843813.png)
